Dimethyl (2S)-2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate
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Overview
Description
Dimethyl (2S)-2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate is a complex organic compound that features a unique combination of functional groups, including a bromine and fluorine-substituted phenyl ring, an imidazo[4,5-C]pyridine core, and a butanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S)-2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate typically involves multi-step organic reactions. The key steps may include:
Formation of the imidazo[4,5-C]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromine and fluorine substituents: Halogenation reactions using reagents such as N-bromosuccinimide (NBS) and Selectfluor.
Coupling with the butanedioate ester: This step may involve esterification reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2S)-2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the bromine and fluorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Possible use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl (2S)-2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2S)-2-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate
- Dimethyl (2S)-2-({[4-(4-bromo-2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate
Uniqueness
The uniqueness of Dimethyl (2S)-2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of both bromine and fluorine substituents, along with the imidazo[4,5-C]pyridine core, may result in distinct physicochemical properties and interactions with molecular targets.
Properties
Molecular Formula |
C19H20BrFN4O5 |
---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
dimethyl (2S)-2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanedioate |
InChI |
InChI=1S/C19H20BrFN4O5/c1-29-15(26)8-14(18(27)30-2)24-19(28)25-6-5-13-16(23-9-22-13)17(25)11-4-3-10(20)7-12(11)21/h3-4,7,9,14,17H,5-6,8H2,1-2H3,(H,22,23)(H,24,28)/t14-,17?/m0/s1 |
InChI Key |
WZNRUXDZHKTIQN-MBIQTGHCSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=C(C=C(C=C3)Br)F)N=CN2 |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=O)N1CCC2=C(C1C3=C(C=C(C=C3)Br)F)N=CN2 |
Origin of Product |
United States |
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